molecular formula C19H30BNO5Si B1291955 5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected CAS No. 335649-61-1

5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected

Cat. No.: B1291955
CAS No.: 335649-61-1
M. Wt: 391.3 g/mol
InChI Key: NXKIUYOUKLIWLP-UHFFFAOYSA-N
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Description

5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected is a compound that combines the structural features of indole, boronic acid, and protective groups such as tert-butyldimethylsilyloxy and tert-butoxycarbonyl (BOC)

Mechanism of Action

Target of Action

The primary targets of “5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected” are conformationally constrained β-amino acids . These targets play a crucial role in forming oligomers with definite secondary structures .

Mode of Action

The compound interacts with its targets by introducing and transforming substituents at the C1 carbon . This interaction results in changes in the conformation of the β-amino acids, leading to the formation of oligomers with a specific secondary structure .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of oligomers of β-amino acids . The presence of two substituents at C2 of the pyrrolidine-4-carboxylic acids forces the amide carbonyl to be in an s-trans conformation . This leads to downstream effects such as the formation of increasingly ordered secondary folding structures with increasing oligomer length .

Pharmacokinetics

The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the formation of oligomers of β-amino acids with increasingly ordered secondary folding structures . These oligomers show circular dichroism-based evidence of secondary structure despite the absence of hydrogen bonding .

Action Environment

Environmental factors such as the presence of various solvents can influence the compound’s action, efficacy, and stability . For instance, the compound is miscible in acetonitrile, methanol, DMF, and DMSO, partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These solubility characteristics can affect the compound’s reactivity and its ability to interact with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected typically involves multiple steps

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Indoline derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

[5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO5Si/c1-18(2,3)25-17(22)21-15-10-9-14(26-27(7,8)19(4,5)6)11-13(15)12-16(21)20(23)24/h9-12,23-24H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKIUYOUKLIWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624374
Record name [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335649-61-1
Record name [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{[(tert-Butyl)dimethylsilyl]oxy}-1H-indole-2-boronicacid, N-BOC protected 98%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of tert-butyllithium in pentane (1.7 M, 20.7 mL, 35.2 mmol, 1.20 equiv) was added to a solution of 5-(tert-butyl-dimethyl-silanyloxy)-indole-1-carboxylic acid tert-butyl ester (1-5, 10.2 g, 29.3 mmol, 1 equiv) in tetrahydrofuran (100 mL) at −78° C. The resulting light-brown solution was stirred at −78° C. for 30 min, then trimethylborate (6.67 mL, 58.7 mmol, 2.00 equiv) was added. The resulting mixture was warmed to 0° C., then diluted with saturated aqueous ammonium chloride solution (100 mL) and ethyl ether (200 mL). The aqueous layer was made acidic with aqueous 10% potassium hydrogensulfate solution. The organic layer was separated, then washed with brine, dried over magnesium sulfate, and concentrated. The residual yellow solid was triturated with hexanes to give 1-(tert-butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-ylboronic acid (1-6) as an off-white solid. 1H NMR (400 MHz, CDCl3) δ7.84 (d, 1H, J=8.9 Hz), 7.37 (s, 1H), 7.01 (d, 1H, J=2.4 Hz), 6.97 (br s, 2H), 6.88 (dd, 1H, J=9.0, 2.4 Hz), 1.73 (s, 9H), 1.00 (s,9H), 0.20 (s,6H).
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